2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group . The synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Formation of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Coupling reaction: The protected amino acid is coupled with the cyclopropyl group under specific reaction conditions.
Chemical Reactions Analysis
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a coupling agent in peptide synthesis
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid, allowing it to participate in various biochemical reactions without interference . The compound’s cyclopropyl group provides stability and enhances its reactivity in certain reactions .
Comparison with Similar Compounds
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can be compared with other similar compounds, such as:
2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: This compound has a similar structure but with an ethyl group instead of a cyclopropyl group.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: This compound is used for preparing stapled peptides by ring-closing metathesis.
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: This compound has an ethoxy group instead of a cyclopropyl group.
The uniqueness of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid lies in its cyclopropyl group, which provides enhanced stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-22(19(20(23)24)13-10-11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
InChI Key |
OFIKEOIDEQSZII-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.